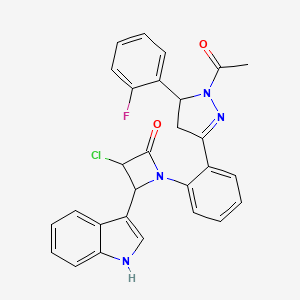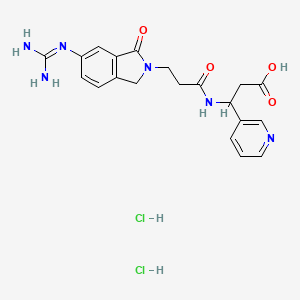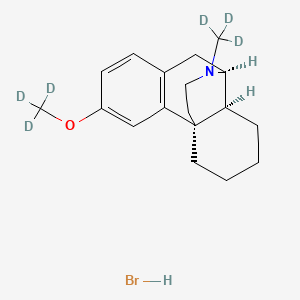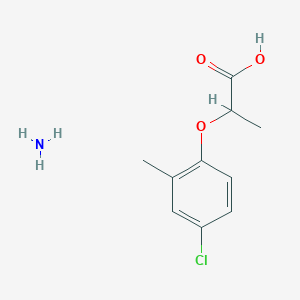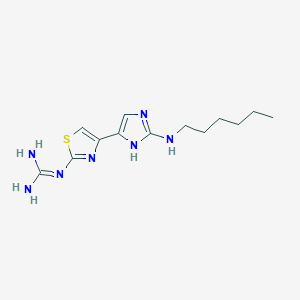
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is a complex organic compound that features a guanidine group, an imidazole ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- typically involves multi-step organic reactions. One common method involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another approach is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . These reactions are usually carried out under mild conditions and can achieve high yields.
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These methods are efficient and scalable, making them suitable for large-scale production . The use of transition-metal catalysts in these reactions helps in achieving high selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in treating muscle weakness and fatigue associated with myasthenic syndromes.
Industry: Utilized in the synthesis of advanced materials and as a component in molecular glues.
Wirkmechanismus
The mechanism of action of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to membrane damage and accumulation of intracellular ATP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simple molecule with similar basic properties.
Isopropoxy Benzene Guanidine: Known for its antimicrobial activity.
Therbogrel: A guanidine derivative with thromboxane A2 receptor activity.
Uniqueness
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is unique due to its combined structural features of guanidine, imidazole, and thiazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88723-96-0 |
|---|---|
Molekularformel |
C13H21N7S |
Molekulargewicht |
307.42 g/mol |
IUPAC-Name |
2-[4-[2-(hexylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H21N7S/c1-2-3-4-5-6-16-12-17-7-9(18-12)10-8-21-13(19-10)20-11(14)15/h7-8H,2-6H2,1H3,(H2,16,17,18)(H4,14,15,19,20) |
InChI-Schlüssel |
QIFAUHLPIKAQLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



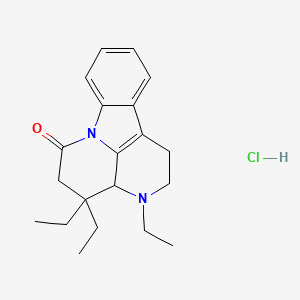
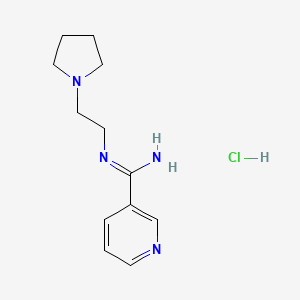

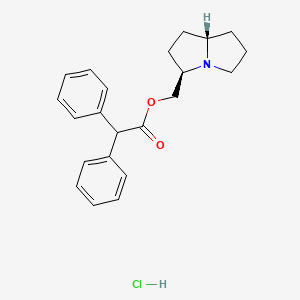

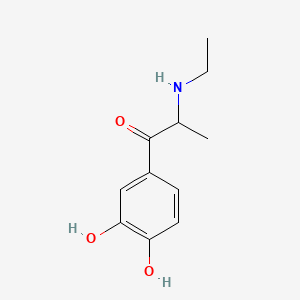
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
